molecular formula C18H21N3O3S2 B11031818 2-{[6-(cyclohexylsulfonyl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide

2-{[6-(cyclohexylsulfonyl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11031818
M. Wt: 391.5 g/mol
InChI Key: BMXJDNSXBHUEQU-UHFFFAOYSA-N
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Description

2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide is a complex organic compound that features a pyridazine ring substituted with a cyclohexylsulfonyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the sulfonyl group.

    Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenylacetamide moiety.

Scientific Research Applications

2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide involves its interaction with specific molecular targets. The cyclohexylsulfonyl group and the pyridazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(6-cyclohexylsulfonylpyridazin-3-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C18H21N3O3S2/c22-16(19-14-7-3-1-4-8-14)13-25-17-11-12-18(21-20-17)26(23,24)15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22)

InChI Key

BMXJDNSXBHUEQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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